molecular formula C21H25N5 B11246516 4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline

4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline

Cat. No.: B11246516
M. Wt: 347.5 g/mol
InChI Key: HHELPBWEXWNHCR-UHFFFAOYSA-N
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Description

4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline is an organic compound that belongs to the class of aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline typically involves multiple steps, including the formation of the tetrazole ring and the subsequent coupling with the aniline derivative. One common method involves the cyclization of an appropriate precursor to form the tetrazole ring, followed by a coupling reaction with 4-methylphenylcyclohexylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and aniline moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[1-(4-methylphenyl)propyl]aniline
  • 4,4’-Cyclohexylidenebis [N,N-bis (4-methylphenyl)aniline]

Uniqueness

4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This differentiates it from other aniline derivatives that may lack this functional group.

Properties

Molecular Formula

C21H25N5

Molecular Weight

347.5 g/mol

IUPAC Name

4-methyl-N-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline

InChI

InChI=1S/C21H25N5/c1-16-6-10-18(11-7-16)22-21(14-4-3-5-15-21)20-23-24-25-26(20)19-12-8-17(2)9-13-19/h6-13,22H,3-5,14-15H2,1-2H3

InChI Key

HHELPBWEXWNHCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4=CC=C(C=C4)C

Origin of Product

United States

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